1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine 1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 667892-57-1
VCID: VC21505202
InChI: InChI=1S/C22H23ClN2O3S/c1-2-28-21-10-11-22(20-9-4-3-8-19(20)21)29(26,27)25-14-12-24(13-15-25)18-7-5-6-17(23)16-18/h3-11,16H,2,12-15H2,1H3
SMILES: CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Molecular Formula: C22H23ClN2O3S
Molecular Weight: 430.9g/mol

1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine

CAS No.: 667892-57-1

Cat. No.: VC21505202

Molecular Formula: C22H23ClN2O3S

Molecular Weight: 430.9g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine - 667892-57-1

Specification

CAS No. 667892-57-1
Molecular Formula C22H23ClN2O3S
Molecular Weight 430.9g/mol
IUPAC Name 1-(3-chlorophenyl)-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine
Standard InChI InChI=1S/C22H23ClN2O3S/c1-2-28-21-10-11-22(20-9-4-3-8-19(20)21)29(26,27)25-14-12-24(13-15-25)18-7-5-6-17(23)16-18/h3-11,16H,2,12-15H2,1H3
Standard InChI Key GJIVBXNZOHCOTH-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Canonical SMILES CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Introduction

Chemical Identity and Structure

Basic Identification Parameters

1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine is officially identified through multiple chemical registry systems. The compound's unique chemical identity is established through its CAS registry number and various other chemical identifiers as detailed below:

ParameterValue
CAS Number667892-57-1
IUPAC Name1-(3-chlorophenyl)-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine
Molecular FormulaC₂₂H₂₃ClN₂O₃S
Molecular Weight430.9 g/mol
PubChem Compound ID991783

The compound was last cataloged with updated information on August 15, 2023, indicating relatively recent interest in its properties and applications.

Structural Characteristics

The molecular structure of 1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine consists of several key functional groups:

  • A piperazine ring serving as the central structural component

  • A 3-chlorophenyl group attached to one of the piperazine nitrogen atoms

  • A 4-ethoxynaphthalen-1-yl moiety connected via a sulfonyl linkage to the second piperazine nitrogen atom

This arrangement creates a molecule with varied chemical reactivity points and potential for specific molecular interactions.

Physical and Chemical Properties

Structural Formula Representation

The complete chemical structure of 1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine can be represented through various chemical notation systems, providing researchers with standardized methods to identify and work with the compound:

Notation TypeRepresentation
Standard InChIInChI=1S/C22H23ClN2O3S/c1-2-28-21-10-11-22(20-9-4-3-8-19(20)21)29(26,27)25-14-12-24(13-15-25)18-7-5-6-17(23)16-18/h3-11,16H,2,12-15H2,1H3
Standard InChIKeyGJIVBXNZOHCOTH-UHFFFAOYSA-N
SMILESCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Canonical SMILESCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

These standardized representations facilitate database searches, computational modeling, and structure-based analyses in research applications.

Physical Characteristics

Analytical Characterization

Spectroscopic Properties

Comprehensive characterization of 1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine would typically involve multiple analytical techniques. Expected spectroscopic characteristics would include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for:

    • Aromatic protons from both the chlorophenyl and naphthalene moieties

    • Ethoxy group signals (triplet for methyl and quartet for methylene)

    • Piperazine ring protons appearing as broad signals due to potential conformational dynamics

  • Infrared (IR) spectroscopy would detect distinctive functional group absorptions:

    • S=O stretching vibrations from the sulfonyl group

    • C-O-C stretching from the ethoxy substituent

    • C-Cl stretching from the chlorophenyl group

  • Mass spectrometry would provide molecular weight confirmation and fragmentation patterns consistent with the structural components.

Research Applications and Significance

Structure-Activity Relationship Insights

The specific structural features of 1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine provide valuable insights for structure-activity relationship (SAR) studies. The compound's architecture allows for various modifications:

  • The 3-chlorophenyl group could be varied to other substitution patterns or alternative aromatic systems

  • The naphthalene core offers multiple positions for substitution beyond the current 4-ethoxy group

  • The sulfonyl linker could potentially be replaced with other functional groups to modulate electronic and spatial characteristics

These structural variations would create a valuable chemical library for investigating the effects of incremental changes on biological activity or physical properties.

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